2,2-Difluoro-3-(2-oxopiperidin-1-yl)propanoic acid
CAS No.:
Cat. No.: VC20379531
Molecular Formula: C8H11F2NO3
Molecular Weight: 207.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11F2NO3 |
|---|---|
| Molecular Weight | 207.17 g/mol |
| IUPAC Name | 2,2-difluoro-3-(2-oxopiperidin-1-yl)propanoic acid |
| Standard InChI | InChI=1S/C8H11F2NO3/c9-8(10,7(13)14)5-11-4-2-1-3-6(11)12/h1-5H2,(H,13,14) |
| Standard InChI Key | ZZJLIDWDISOZON-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(C(=O)C1)CC(C(=O)O)(F)F |
Introduction
2,2-Difluoro-3-(2-oxopiperidin-1-yl)propanoic acid is a fluorinated organic compound characterized by the presence of two fluorine atoms at the second carbon of a propanoic acid backbone, along with a 2-oxopiperidin-1-yl substituent. This compound is notable for its potential biological activity and applications in medicinal chemistry, particularly in drug design and development. Its molecular weight is approximately 193.15 g/mol, which is relatively low compared to many pharmaceutical compounds, suggesting potential advantages in terms of bioavailability and metabolic stability.
Synthesis Methods
The synthesis of 2,2-Difluoro-3-(2-oxopiperidin-1-yl)propanoic acid typically involves multi-step organic synthesis techniques. Common methods include:
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Starting Materials: The synthesis often begins with readily available precursors that can be modified to introduce the fluorine atoms and the piperidinone ring.
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Reaction Conditions: Detailed protocols depend on laboratory conditions and equipment availability. Reaction conditions such as temperatures, solvents, and catalysts used are crucial for achieving high yields and selectivity.
Biological Activity and Applications
2,2-Difluoro-3-(2-oxopiperidin-1-yl)propanoic acid is under investigation for its potential biological activity, particularly in medicinal chemistry. The presence of fluorine atoms may enhance its lipophilicity and metabolic stability, making it a candidate for further pharmacological studies. Interaction studies could focus on its binding affinity to receptors or enzymes, which is crucial for understanding its mechanism of action and potential therapeutic uses.
Chemical Reactivity
The compound participates in various chemical reactions typical for carboxylic acids and amides. Notable reactions include:
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Esterification: Conversion to esters, which can modify its solubility and bioavailability.
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Amidation: Formation of amides, which can alter its reactivity and biological activity.
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Fluorine Substitution Reactions: The fluorine atoms can participate in substitution reactions, potentially leading to derivatives with different properties.
Comparison with Similar Compounds
Several compounds share structural similarities with 2,2-Difluoro-3-(2-oxopiperidin-1-yl)propanoic acid, including:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 3-(2-Oxopiperidin-1-yl)propanoic acid | 117705-04-1 | 0.92 |
| 3-(2-Oxoazepan-1-yl)propanoic acid | 505026-81-3 | 0.94 |
| 3-(2-Oxopyrrolidin-1-yl)propanoic acid | 77191-38-9 | 0.97 |
These compounds differ in their substituents and functional groups, which can significantly influence their biological activity and applications.
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